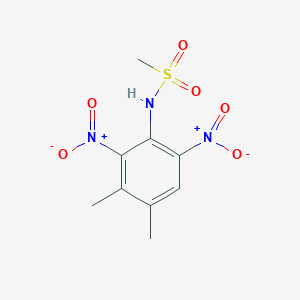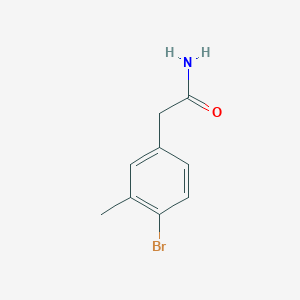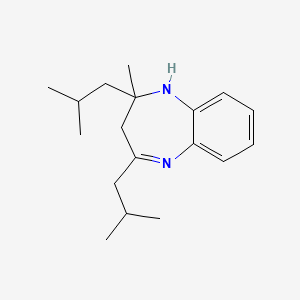
N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₁₁N₃O₆S It is characterized by the presence of two nitro groups, two methyl groups, and a methanesulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide typically involves the nitration of 3,4-dimethylaniline followed by sulfonation. The process can be summarized as follows:
Nitration: 3,4-Dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups and methanesulfonamide group direct electrophilic substitution to the ortho and para positions relative to the sulfonamide group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The sulfonamide group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products:
Reduction Products: The reduction of nitro groups yields the corresponding diamine derivative.
Substitution Products: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide depends on its chemical structure and the specific reactions it undergoes. The nitro groups can participate in redox reactions, while the sulfonamide group can interact with various biological targets. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
N-(3,4-Dimethylphenyl)methanesulfonamide: Lacks the nitro groups, resulting in different chemical reactivity and applications.
N-(2,6-Dinitrophenyl)methanesulfonamide: Similar structure but without the methyl groups, affecting its steric and electronic properties.
N-(3,4-Dimethyl-2-nitrophenyl)methanesulfonamide:
Uniqueness: N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide is unique due to the combination of two nitro groups, two methyl groups, and a methanesulfonamide group on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
685568-81-4 |
|---|---|
Formule moléculaire |
C9H11N3O6S |
Poids moléculaire |
289.27 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-2,6-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O6S/c1-5-4-7(11(13)14)8(10-19(3,17)18)9(6(5)2)12(15)16/h4,10H,1-3H3 |
Clé InChI |
JIPCMEZUNCEPCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NS(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)





![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)





![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
